Mosapride is under investigation for the treatment and prevention of Postoperative Ileus and Gastric Peroral Endoscopic Pyloromyotomy (G-POEM). Mosapride has been investigated for the treatment and diagnostic of Constipation, Type 2 Diabetes, Functional Dyspepsia, Functional Constipation, and Epigastric Pain Syndrome, among others.
Mosapride
CAS No.: 112885-41-3
Cat. No.: VC0001816
Molecular Formula: C21H25ClFN3O3
Molecular Weight: 421.9 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 112885-41-3 |
---|---|
Molecular Formula | C21H25ClFN3O3 |
Molecular Weight | 421.9 g/mol |
IUPAC Name | 4-amino-5-chloro-2-ethoxy-N-[[4-[(4-fluorophenyl)methyl]morpholin-2-yl]methyl]benzamide |
Standard InChI | InChI=1S/C21H25ClFN3O3/c1-2-28-20-10-19(24)18(22)9-17(20)21(27)25-11-16-13-26(7-8-29-16)12-14-3-5-15(23)6-4-14/h3-6,9-10,16H,2,7-8,11-13,24H2,1H3,(H,25,27) |
Standard InChI Key | YPELFRMCRYSPKZ-UHFFFAOYSA-N |
SMILES | CCOC1=CC(=C(C=C1C(=O)NCC2CN(CCO2)CC3=CC=C(C=C3)F)Cl)N |
Canonical SMILES | CCOC1=CC(=C(C=C1C(=O)NCC2CN(CCO2)CC3=CC=C(C=C3)F)Cl)N |
Chemical and Pharmacological Profile of Mosapride
Structural Characteristics and Formulations
Mosapride citrate, the active pharmaceutical ingredient, has the chemical name 4-amino-5-chloro-2-ethoxy-N-[[4-(4-fluorobenzyl)-2-morpholinyl]methyl]benzamide citrate and a molecular weight of 614.0 g/mol . Its structure features a benzamide backbone with substitutions that confer selectivity for 5-HT₄ receptors . The drug is marketed under the brand name Gasmotin in Japan and South Korea and is available in immediate-release (5 mg three times daily) and sustained-release (15 mg once daily) formulations .
Table 1: Key Physicochemical Properties of Mosapride Citrate
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molar Mass | 614.0 g/mol | |
Protein Binding | 99.5% | |
Half-Life | 1.5–2.0 hours | |
Primary Metabolism | Hepatic (CYP3A4/5) | |
Excretion | Urine (70%), Feces (20%) |
Mechanism of Action
Mosapride’s prokinetic effects are mediated through its agonism at 5-HT₄ receptors in the myenteric plexus, which enhances acetylcholine release and accelerates gastrointestinal motility . Unlike metoclopramide, it lacks dopamine D₂ receptor antagonism, minimizing the risk of extrapyramidal side effects . Its major metabolite, M1, exhibits additional 5-HT₃ receptor antagonism, further modulating visceral sensitivity and reducing nausea . Preclinical studies in guinea pig ileum demonstrated that mosapride’s prokinetic effects are abolished by tropisetron, a 5-HT₄ antagonist .
Clinical Efficacy in Gastrointestinal Disorders
Functional Dyspepsia
A multicenter randomized trial (N=231) compared mosapride (5 mg three times daily) to domperidone (10 mg three times daily) over four weeks . Mosapride outperformed domperidone in improving abdominal distension (90.1% vs. 84.5%, P<0.05) and belching (82.3% vs. 74.6%, P<0.05), with a comparable adverse event rate (9.6% vs. 14.0%) . Symptom scores decreased by 8.2 points in the mosapride group versus 6.7 in controls (P<0.05) .
Gastric Emptying Acceleration
In a phase III trial, mosapride citrate SR (15 mg once daily) demonstrated non-inferiority to the conventional formulation (5 mg thrice daily) in improving gastric emptying rates (46.2% vs. 25.9%, P=0.020) . Dyspepsia-specific quality-of-life scores improved by 63.82 points with sustained-release mosapride, comparable to the 67.12-point increase in the control group .
Pharmacokinetics and Metabolism
Mosapride is rapidly absorbed, with a of 1.0–1.5 hours and 99.5% plasma protein binding . Hepatic metabolism by CYP3A4 yields the active metabolite M1, which undergoes renal excretion (70%) . The sustained-release formulation maintains steady plasma concentrations over 24 hours, enabling once-daily dosing without compromising efficacy .
Comparative Analysis with Other Prokinetics
Unlike cisapride, which inhibits hERG potassium channels and poses arrhythmia risks, mosapride exhibits no affinity for cardiac ion channels . In contrast to metoclopramide, it avoids dopamine D₂ receptor blockade, eliminating the risk of tardive dyskinesia .
Regulatory Status and Global Use
While mosapride lacks FDA approval, it is widely prescribed in Asia and South America for functional dyspepsia and gastroparesis . Japan’s PMDA and South Korea’s MFDS endorse its use, with post-marketing surveillance confirming long-term safety .
Recent Developments and Future Directions
Ongoing research explores mosapride’s anti-inflammatory effects via 5-HT₄-mediated suppression of NF-κB . A phase II trial (NCT04877067) is investigating its role in diabetic gastroparesis, with preliminary data showing a 40% reduction in gastric retention times .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume